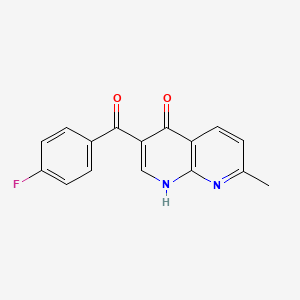

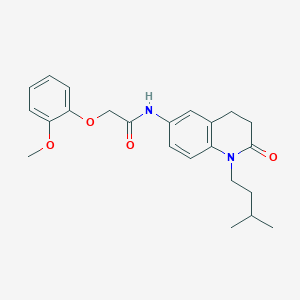

3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of naphthyridine derivatives, including structures similar to "3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one", has been achieved through various methods. One notable method involves the Ag(I)-catalyzed one-pot synthesis of 4-fluorobenzo[b][1,6]naphthyridines from o-alkynylquinolinyl aldehydes through imines, using Selectfluor as a fluorinating reagent, demonstrating good to excellent yields (Mishra et al., 2017). Another study focused on the ultrasound-promoted one-pot synthesis of benzo[c]acridin-8(9H)-one derivatives, showcasing the efficiency of stannous chloride dihydrate (SnCl2 · 2H2O) under ultrasonic irradiation for achieving good yields (Zang et al., 2011).

Molecular Structure Analysis

Structural analysis of naphthyridine compounds has been conducted using various spectroscopic methods. The molecular geometry, chemical reactivity, and molecular electrostatic potential (MEP) of similar compounds have been studied, revealing insights into their chemical activity and interactions. For example, a study by Satheeshkumar et al. (2017) provided a detailed quantum chemical analysis of naphthyridine derivatives, highlighting their chemical reactivity and interaction sites (Satheeshkumar et al., 2017).

Chemical Reactions and Properties

Naphthyridines undergo a variety of chemical reactions, contributing to their broad application potential. For instance, a study demonstrated the silver-catalyzed tandem synthesis of naphthyridines through a three-component reaction, showcasing the versatility and regioselectivity of these compounds in chemical synthesis (Verma et al., 2013).

Physical Properties Analysis

The physical properties of naphthyridine derivatives, such as solubility, melting points, and stability, are crucial for their practical applications. Studies have focused on optimizing the synthesis conditions to enhance these properties, contributing to their effectiveness in various applications.

Chemical Properties Analysis

The chemical properties of "3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one" and related compounds, including reactivity, potential as intermediates in organic synthesis, and interactions with biological molecules, have been extensively researched. For example, fluorescence properties and DNA-binding capabilities of naphthyridine derivatives have been explored, revealing their potential in biological assays and as fluorescent markers (Okuma et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-fluorobenzoyl)-7-methyl-1H-1,8-naphthyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2/c1-9-2-7-12-15(21)13(8-18-16(12)19-9)14(20)10-3-5-11(17)6-4-10/h2-8H,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTNSMVMYURFLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2495110.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2495112.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2495114.png)

![Methyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2495120.png)

![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2495121.png)

![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)

![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)